2,2-Difluoroethoxyiodobenzene

Description

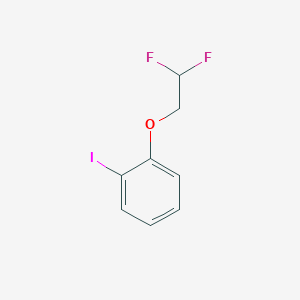

2,2-Difluoroethoxyiodobenzene (systematic name: 2-Ethoxy-1,3-difluoro-5-iodobenzene, CAS 2092183-42-9) is a halogenated aromatic compound with the molecular formula C₈H₇F₂IO and a molar mass of 284.04 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5 on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where iodine acts as a leaving group.

Properties

Molecular Formula |

C8H7F2IO |

|---|---|

Molecular Weight |

284.04 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-2-iodobenzene |

InChI |

InChI=1S/C8H7F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5H2 |

InChI Key |

UQLMZGCSYOBVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,2-Difluoroethoxyiodobenzene, enabling comparative analysis of their properties and reactivities:

2-(Trifluoromethoxy)iodobenzene

- Molecular Formula : C₇H₄F₃IO

- Molar Mass : ~268.01 g/mol (estimated)

- Key Differences :

- The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than the difluoroethoxy (-OCH₂CF₂H) group, enhancing the electrophilicity of the aromatic ring.

- Reduced steric bulk compared to ethoxy-substituted analogs.

- Applications : Used in agrochemical intermediates and as a precursor for fluorinated pharmaceuticals .

2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene

- Molecular Formula : C₇H₃BrF₃IO

- Molar Mass : ~367.91 g/mol (estimated)

- Higher molecular weight and polarity due to multiple halogens.

- Applications : Likely used in stepwise substitution reactions due to the presence of bromine and iodine .

Ethyl 2-(Difluoromethoxy)-5-iodobenzoate

- Molecular Formula : C₁₀H₉F₂IO₃

- Molar Mass : ~326.08 g/mol (estimated)

- Key Differences :

- The ester group (-COOEt) introduces hydrolytic sensitivity and alters solubility (lipophilic vs. hydrophilic balance).

- Enhanced stability under acidic conditions compared to ethoxy analogs.

- Applications: Potential use in prodrug design or polymer chemistry .

1-(Dimethoxymethyl)-2-iodobenzene

- Molecular Formula : C₉H₁₁IO₂

- Molar Mass : 278.09 g/mol

- Key Differences :

- The dimethoxymethyl (-CH(OCH₃)₂) group is electron-donating, opposing the electron-withdrawing effects of fluorine or halogens.

- Lower halogen content reduces reactivity in cross-coupling reactions.

- Applications : Primarily employed in protecting-group strategies or as a chiral auxiliary .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

*EW = Electron-withdrawing effect

Key Insights :

- Electronic Effects : The trifluoromethoxy group (OCF₃) in ’s compound exhibits stronger electron-withdrawing properties than the difluoroethoxy group (OCH₂CF₂H), which may accelerate nucleophilic aromatic substitution but reduce stability under basic conditions.

- Reactivity : Iodine in this compound is more labile than bromine in ’s compound, favoring its use in metal-catalyzed couplings.

- Solubility : Ethoxy and ester groups () enhance lipophilicity, whereas multiple halogens () increase polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.